2-(4-chlorophenyl)-3-[4-(2-fluorophenoxy)butyl]-3,4-dihydroquinazolin-4-one
Overview
Description
2-(4-chlorophenyl)-3-[4-(2-fluorophenoxy)butyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a chlorophenyl group and a fluorophenoxybutyl chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[4-(2-fluorophenoxy)butyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Fluorophenoxybutyl Chain: The fluorophenoxybutyl chain can be attached through a series of reactions, including etherification and alkylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-[4-(2-fluorophenoxy)butyl]-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the substituent groups.
Substitution: The chlorophenyl and fluorophenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinazolinones.
Scientific Research Applications
2-(4-chlorophenyl)-3-[4-(2-fluorophenoxy)butyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-[4-(2-fluorophenoxy)butyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-3-[4-(2-fluorophenoxy)butyl]-3,4-dihydroquinazolin-4-one
- 4-(2-(4-fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- Cyhalofop-butyl
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-[4-(2-fluorophenoxy)butyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O2/c25-18-13-11-17(12-14-18)23-27-21-9-3-1-7-19(21)24(29)28(23)15-5-6-16-30-22-10-4-2-8-20(22)26/h1-4,7-14H,5-6,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULNGBFMXOQNPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)CCCCOC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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